phenyl 4-methoxy-N-phenylbenzenecarboximidate
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Overview
Description
Phenyl 4-methoxy-N-phenylbenzenecarboximidate is an organic compound with the molecular formula C20H17NO2 It is known for its unique chemical structure, which includes a phenyl group, a methoxy group, and a benzenecarboximidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-methoxy-N-phenylbenzenecarboximidate typically involves the reaction of 4-methoxybenzoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-methoxy-N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl 4-methoxybenzoic acid, while reduction could produce phenyl 4-methoxy-N-phenylbenzylamine.
Scientific Research Applications
Phenyl 4-methoxy-N-phenylbenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl 4-methoxy-N-phenylbenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.
Comparison with Similar Compounds
Phenyl 4-methoxy-N-phenylbenzenecarboximidate can be compared with similar compounds such as:
Phenyl 4-methoxybenzoate: Similar in structure but lacks the carboximidate moiety.
Phenyl 4-methoxy-N-phenylbenzamide: Contains an amide group instead of the carboximidate group.
Phenyl 4-methoxy-N-phenylbenzylamine: Features an amine group in place of the carboximidate group.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
phenyl 4-methoxy-N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C20H17NO2/c1-22-18-14-12-16(13-15-18)20(21-17-8-4-2-5-9-17)23-19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
ZGQUBBPMIFLXKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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